Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate
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Overview
Description
Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a quinoline moiety, a chloro-substituted benzene ring, and a morpholinosulfonyl group, making it a complex and multifunctional molecule.
Mechanism of Action
Target of Action
Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate is a synthetic cannabinoid receptor agonist . It primarily targets the cannabinoid receptors, which play a crucial role in various physiological processes such as appetite, pain-sensation, mood, and memory .
Mode of Action
This compound interacts with its targets, the cannabinoid receptors, by mimicking the action of endogenous cannabinoids. This interaction results in the activation of the receptors, leading to changes in the cellular activities regulated by these receptors .
Biochemical Pathways
The activation of cannabinoid receptors by this compound affects various biochemical pathways. These include the modulation of adenylate cyclase activity and the regulation of calcium and potassium channels . The downstream effects of these pathways can lead to changes in neuronal excitability, inflammation, and other physiological processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its agonistic activity on cannabinoid receptors. This can result in a variety of effects, including changes in pain perception, mood, and appetite . The specific effects can vary depending on the individual’s physiological state and the presence of other substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with cannabinoid receptors . Additionally, the presence of other substances, such as inhibitors or inducers of CYP isozymes, can affect the compound’s metabolism and thereby its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The chloro-substituted benzene ring can be introduced through a halogenation reaction, while the morpholinosulfonyl group is added via a sulfonylation reaction using morpholine and a sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with acetic acid can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety yields quinoline N-oxide, while reduction of a nitro group yields an amine .
Scientific Research Applications
Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate: Similar structure but with a methyl group instead of a chloro group.
Quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate: Similar structure but with a sulfamoyl group instead of a morpholinosulfonyl group.
Uniqueness
Quinolin-8-yl 4-chloro-3-(morpholinosulfonyl)benzoate is unique due to the presence of the chloro group, which can participate in additional chemical reactions, and the morpholinosulfonyl group, which enhances its solubility and binding properties . These features make it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
quinolin-8-yl 4-chloro-3-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5S/c21-16-7-6-15(13-18(16)29(25,26)23-9-11-27-12-10-23)20(24)28-17-5-1-3-14-4-2-8-22-19(14)17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZSKKMXYFGCEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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